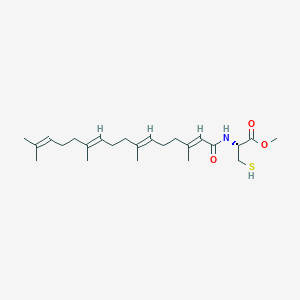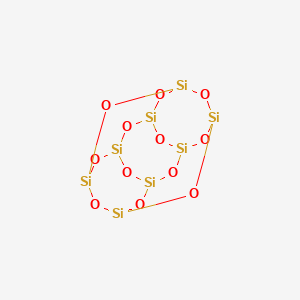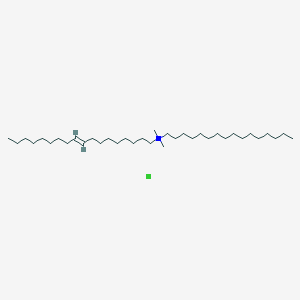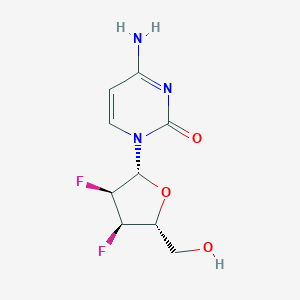![molecular formula C11H12N2OS B238479 N-{3-cyano-4H,5H,6H-cyclopenta[b]thiophen-2-yl}propanamide](/img/structure/B238479.png)
N-{3-cyano-4H,5H,6H-cyclopenta[b]thiophen-2-yl}propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{3-cyano-4H,5H,6H-cyclopenta[b]thiophen-2-yl}propanamide, commonly known as CP-690,550, is a synthetic compound that has been extensively studied for its potential therapeutic applications. It belongs to a class of drugs known as Janus kinase (JAK) inhibitors, which are being investigated for their ability to treat a variety of autoimmune disorders and inflammatory diseases.
Mechanism of Action
N-{3-cyano-4H,5H,6H-cyclopenta[b]thiophen-2-yl}propanamide enzymes are involved in the signaling pathways that lead to the activation of immune cells and the production of inflammatory cytokines. By inhibiting these enzymes, CP-690,550 can reduce the production of cytokines and other inflammatory mediators, leading to a reduction in inflammation and tissue damage.
Biochemical and physiological effects:
CP-690,550 has been shown to have a range of biochemical and physiological effects. In addition to its anti-inflammatory properties, it has been shown to reduce the activity of immune cells, such as T cells and B cells, and to inhibit the production of antibodies. It has also been shown to have an effect on the production of red blood cells and platelets.
Advantages and Limitations for Lab Experiments
CP-690,550 has several advantages for use in lab experiments. It is a highly specific inhibitor of N-{3-cyano-4H,5H,6H-cyclopenta[b]thiophen-2-yl}propanamide enzymes, making it a valuable tool for studying the role of these enzymes in various disease states. However, it is important to note that CP-690,550 has limitations in terms of its selectivity and potency, and caution should be exercised when interpreting results obtained using this compound.
Future Directions
There are several potential future directions for research on CP-690,550. One area of interest is the development of more potent and selective N-{3-cyano-4H,5H,6H-cyclopenta[b]thiophen-2-yl}propanamide inhibitors, which could have improved efficacy and reduced side effects compared to current compounds. Another area of interest is the investigation of CP-690,550 in combination with other drugs, such as biologics, to determine whether it could enhance the efficacy of these treatments. Finally, there is ongoing research into the use of this compound inhibitors in a range of other diseases, such as cancer and viral infections, which could have important implications for the development of new treatments.
Synthesis Methods
CP-690,550 is synthesized through a multi-step process that involves the reaction of 3-cyano-4H,5H,6H-cyclopenta[b]thiophene with propanoyl chloride in the presence of a base. The resulting product is then purified through a series of chromatography steps to obtain the final compound.
Scientific Research Applications
CP-690,550 has been the subject of numerous scientific studies due to its potential therapeutic applications. It has been shown to be effective in the treatment of rheumatoid arthritis, psoriasis, and inflammatory bowel disease, among other conditions. Its mechanism of action involves the inhibition of N-{3-cyano-4H,5H,6H-cyclopenta[b]thiophen-2-yl}propanamide enzymes, which play a key role in the signaling pathways that lead to inflammation.
properties
Molecular Formula |
C11H12N2OS |
|---|---|
Molecular Weight |
220.29 g/mol |
IUPAC Name |
N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)propanamide |
InChI |
InChI=1S/C11H12N2OS/c1-2-10(14)13-11-8(6-12)7-4-3-5-9(7)15-11/h2-5H2,1H3,(H,13,14) |
InChI Key |
TWQQHKZZFQMZMD-UHFFFAOYSA-N |
SMILES |
CCC(=O)NC1=C(C2=C(S1)CCC2)C#N |
Canonical SMILES |
CCC(=O)NC1=C(C2=C(S1)CCC2)C#N |
solubility |
12.3 [ug/mL] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-bromo-2-chloro-N-[3-methoxy-4-(pentanoylamino)phenyl]benzamide](/img/structure/B238406.png)
![2,3-dichloro-N-[3-methoxy-4-(pentanoylamino)phenyl]benzamide](/img/structure/B238407.png)
![4-bromo-N-[3-methoxy-4-(pentanoylamino)phenyl]benzamide](/img/structure/B238408.png)
![N-[3-(1H-benzimidazol-2-yl)phenyl]-2-(3,5-dimethylphenoxy)acetamide](/img/structure/B238410.png)



![3-bromo-N-[3-(isobutyrylamino)phenyl]benzamide](/img/structure/B238429.png)
![N-{3-[(3-chloro-4-methylbenzoyl)amino]phenyl}-2-thiophenecarboxamide](/img/structure/B238437.png)
![3,5-dimethoxy-N-[(3-methylpyridin-2-yl)carbamothioyl]benzamide](/img/structure/B238442.png)

![3-{[(1-Naphthoylamino)carbothioyl]amino}benzoic acid](/img/structure/B238452.png)
![[5-(2,3-Dimethylbutanoyloxy)-13-dodecanoyloxy-6,7-dihydroxy-3,12,12,15-tetramethyl-16-oxo-4-oxapentacyclo[8.5.1.01,6.03,5.011,13]hexadec-8-en-8-yl]methyl hexadecanoate](/img/structure/B238457.png)
![N-[2-(3-chloro-4-methylphenyl)-1,3-benzoxazol-5-yl]-2-furamide](/img/structure/B238460.png)